molecular formula C17H16N4O2 B6669727 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B6669727
M. Wt: 308.33 g/mol
InChI Key: XUKJDGKVFVNUNW-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features a unique combination of a pyridine ring, an oxolane ring, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(14-11-19-15-5-1-2-8-21(14)15)20-13-6-9-23-16(13)12-4-3-7-18-10-12/h1-5,7-8,10-11,13,16H,6,9H2,(H,20,22)/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKJDGKVFVNUNW-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CN=C3N2C=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=CN=C3N2C=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the oxolane ring, which is then functionalized with a pyridine moiety. The imidazo[1,2-a]pyridine core is synthesized separately, often through cyclization reactions involving 2-aminopyridine derivatives and α-bromoketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazo[1,2-a]pyridine rings.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or TBHP can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies of enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways.

    Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of the oxolane ring with the imidazo[1,2-a]pyridine and pyridine moieties. This structural complexity allows for a broader range of chemical reactivity and potential biological activities compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.